molecular formula C6H5NO2S B13066798 3-Oxo-3-(1,3-thiazol-4-yl)propanal

3-Oxo-3-(1,3-thiazol-4-yl)propanal

Cat. No.: B13066798
M. Wt: 155.18 g/mol
InChI Key: DSUJCPPZKIOTDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(1,3-thiazol-4-yl)propanal typically involves the reaction of thiazole derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 4-substituted-2-aminothiophenol with triphosgene in the presence of a base such as triethylamine . The reaction is carried out in a solvent like chloroform at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1,3-thiazol-4-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

3-Oxo-3-(1,3-thiazol-4-yl)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1,3-thiazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerase II, resulting in DNA damage and cell death . The exact molecular targets and pathways depend on the specific derivative and its application.

Properties

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

3-oxo-3-(1,3-thiazol-4-yl)propanal

InChI

InChI=1S/C6H5NO2S/c8-2-1-6(9)5-3-10-4-7-5/h2-4H,1H2

InChI Key

DSUJCPPZKIOTDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(=O)CC=O

Origin of Product

United States

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